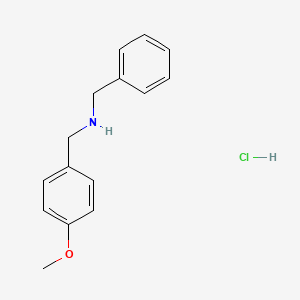

4-Methoxydibenzylamine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13;/h2-10,16H,11-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPZAMYPMKKDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Context of Substituted Dibenzylamines

Substituted dibenzylamines are a class of secondary amines characterized by the presence of two benzyl (B1604629) groups attached to a nitrogen atom, with various substituents on the aromatic rings. These compounds are of considerable interest in organic synthesis due to their utility as intermediates and building blocks for more complex molecules. The nature and position of the substituents on the phenyl rings can significantly influence the chemical and physical properties of the dibenzylamine (B1670424), including its reactivity, solubility, and potential applications.

The synthesis of substituted dibenzylamines can be achieved through several methods, including the reaction of a primary amine with a substituted benzyl halide or the reductive amination of a substituted benzaldehyde (B42025) with a substituted benzylamine (B48309). These synthetic routes offer flexibility in introducing a wide array of functional groups onto the benzyl moieties, thereby allowing for the fine-tuning of the molecule's properties for specific applications. Dibenzylamines, in general, are utilized in various fields, including the synthesis of pharmaceuticals and as ligands in coordination chemistry. wikipedia.org

Structural Framework of Bis 4 Methoxybenzyl Amine Hydrochloride

The structural framework of Bis(4-methoxybenzyl)amine (B171761) hydrochloride is defined by the presence of two 4-methoxybenzyl groups attached to a central nitrogen atom, which is protonated to form the hydrochloride salt. The methoxy (B1213986) groups at the para position of each benzene (B151609) ring are electron-donating, which influences the electron density of the aromatic system and the reactivity of the benzylic positions.

The key structural parameters, such as bond lengths and angles, are influenced by the hybridization of the atoms and the steric and electronic effects of the substituents. The C-N-C bond angle around the nitrogen atom in the free base would be expected to be close to the tetrahedral angle, which may slightly change upon protonation. The presence of the methoxy groups can also influence the conformation of the benzyl (B1604629) groups relative to the central nitrogen atom.

Below is a table summarizing the key physicochemical properties of the free base, Bis(4-methoxybenzyl)amine.

| Property | Value |

| Molecular Formula | C16H19NO2 |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine |

| CAS Number | 17061-62-0 |

| Topological Polar Surface Area | 30.5 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

Data sourced from PubChem. nih.gov

For the hydrochloride salt, the molecular formula is C16H20ClNO2 and the molecular weight is 293.79 g/mol . calpaclab.com

Historical Perspectives on Benzylamine and Dibenzylamine Derivatives in Chemical Research

Strategies for Constructing the Dibenzylamine Core

The dibenzylamine scaffold is a common motif in organic chemistry, and its synthesis can be achieved through several reliable pathways.

The construction of dibenzylamines can be achieved through classical nucleophilic substitution, typically involving the reaction of a benzyl halide with a primary amine. For instance, the reaction of benzyl chloride with benzylamine can yield dibenzylamine. google.com However, a significant challenge with the direct alkylation of amines using alkyl halides is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. stackexchange.com

To circumvent the issues associated with toxic and lachrymatory benzyl halides, alternative benzylating agents have been developed. Dibenzyl carbonate, for example, serves as a greener alternative. unive.it In the presence of catalytic amounts of tetraalkylphosphonium salts and under solventless conditions, primary aliphatic amines can be efficiently N,N-dibenzylated with dibenzyl carbonate. unive.it This reaction proceeds at elevated temperatures through a BAc2 mechanism, where the phosphonium (B103445) salt enhances selectivity for the benzylated amine over the competing formation of benzyl carbamate (B1207046). unive.it

Reductive amination is a powerful and widely used strategy for the synthesis of secondary and tertiary amines, effectively avoiding the over-alkylation problems associated with direct alkylation. stackexchange.com This method typically involves the reaction of a carbonyl compound with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. stackexchange.comchemistrysteps.comacs.org

Specifically for the target molecule, Bis(4-methoxybenzyl)amine can be prepared via the reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378). chemicalbook.com The reaction mechanism involves the initial formation of an N-(4-methoxybenzylidene)-N-(4-methoxybenzyl)iminium ion, which is subsequently reduced.

A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild, selective, and common reagent for reductive aminations, typically carried out in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) under slightly acidic conditions. stackexchange.comacs.org Other systems, such as sodium borohydride (B1222165) (NaBH₄) in conjunction with an activator like boric acid, or catalytic systems using phenylsilane (B129415) or polymethylhydrosiloxane (B1170920) (PMHS) as the reductant, have also been developed for the reductive amination of various aldehydes and ketones. organic-chemistry.org

The N-alkylation of a primary amine is a direct route to secondary amines. The synthesis of N-(4-methoxybenzyl)-3-phenylpropylamine, a related secondary amine, has been demonstrated through a multi-step procedure starting with the protection of 4-methoxybenzylamine as a 2-nitrobenzenesulfonamide. orgsyn.org This sulfonamide is then alkylated with an alkyl halide (3-phenylpropyl bromide), followed by the removal of the protecting group with thiophenol and potassium hydroxide (B78521) to yield the secondary amine. orgsyn.org This approach offers excellent control and avoids over-alkylation.

Another important method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which allows for the N-alkylation of amines with alcohols, generating water as the only byproduct. acs.orgnih.gov This process has been applied to the monobenzylation of aromatic amines with benzylic alcohols using samarium(II) iodide (SmI₂) as a catalyst under microwave conditions. organic-chemistry.org Heterogeneous nickel catalysts have also proven effective for the direct coupling of benzyl alcohols with ammonia (B1221849) or primary amines to produce primary and secondary benzylamines, respectively. acs.orgnih.govacs.org A challenge in these systems is controlling the selectivity to prevent overalkylation, especially in the synthesis of primary amines from ammonia. acs.orgnih.gov

| Synthetic Strategy | Reactants | Key Reagents/Catalysts | Primary Advantages | Key Findings/References |

|---|---|---|---|---|

| Nucleophilic Substitution | Benzyl Halide + Primary Amine | Base | Classical, direct approach | Risk of over-alkylation. stackexchange.com |

| Nucleophilic Substitution | Dibenzyl Carbonate + Primary Amine | Tetrabutylphosphonium Bromide | Greener alternative to benzyl halides, high selectivity | Solventless conditions, avoids carbamate formation. unive.it |

| Reductive Amination | 4-Methoxybenzaldehyde + 4-Methoxybenzylamine | NaBH(OAc)₃, NaBH₄ | High selectivity, avoids over-alkylation | A direct and efficient route to Bis(4-methoxybenzyl)amine. stackexchange.comchemicalbook.com |

| N-Alkylation (via Protection) | 4-Methoxybenzylamine + Alkyl Halide | 2-Nitrobenzenesulfonyl chloride, K₂CO₃, Thiophenol | Excellent control, prevents polyalkylation | Multi-step but clean conversion to secondary amine. orgsyn.org |

| N-Alkylation (Borrowing Hydrogen) | Benzyl Alcohol + Primary Amine | Nickel Catalysts, SmI₂ | Atom economical (water is the only byproduct) | Sustainable method for C-N bond formation. acs.orgorganic-chemistry.org |

Introduction and Modification of Methoxy Substituents on Dibenzylamine Skeletons

The methoxy groups on the two benzyl rings of the target molecule can be incorporated either by using precursors that already contain this functionality or by modifying the aromatic rings at a suitable stage of the synthesis.

The most straightforward approach is to begin the synthesis with commercially available methoxy-substituted starting materials. For the reductive amination pathway, this involves using 4-methoxybenzaldehyde and 4-methoxybenzylamine. chemicalbook.com Similarly, for nucleophilic substitution routes, 4-methoxybenzyl chloride can be used as the alkylating agent. The synthesis of 4-methoxybenzyl chloride itself can be accomplished from anisole (B1667542) and paraformaldehyde in the presence of hydrogen chloride. prepchem.com

Alternatively, a methoxy group can be introduced onto a pre-existing aromatic ring. A patented method describes the synthesis of chiral 4-methoxybenzylamine from chiral benzylamine. google.com The process involves protection of the amino group, followed by halogenation at the para-position of the benzene (B151609) ring. The key step is an Ullmann reaction, where the halogen atom is substituted with a methoxy group using a methoxide (B1231860) source and a copper catalyst. Finally, deprotection of the amine yields the desired 4-methoxybenzylamine. google.com While more complex, this strategy allows for the late-stage introduction of substituents, which can be valuable for creating diverse analogs.

Contemporary Advances in Synthetic Optimization

Modern synthetic chemistry increasingly focuses on developing more efficient, safer, and scalable processes. Flow chemistry represents a significant advance in this area.

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.govamf.ch These benefits include superior control over reaction parameters like temperature and pressure, significantly enhanced heat and mass transfer, and improved safety, particularly when handling hazardous reagents or highly exothermic reactions. amf.chnih.gov

For amine synthesis, flow chemistry can be particularly advantageous. The precise temperature control afforded by microreactors can minimize the formation of byproducts in reactions like N-alkylation. amf.ch The ability to operate safely at elevated temperatures and pressures can dramatically accelerate reaction rates. nih.gov Furthermore, multi-step syntheses can be "telescoped" by connecting multiple flow reactors in sequence, where the product of one reaction is directly fed as the starting material into the next, eliminating the need for intermediate workup and purification steps. nih.gov This approach has been successfully applied to syntheses involving reactive intermediates like organolithiums and is well-suited for optimizing processes like reductive amination and catalytic N-alkylation for industrial-scale production. nih.gov

Catalyst Screening and Development for Efficient Transformations

The synthesis of bis(4-methoxybenzyl)amine, typically achieved through the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine, is heavily reliant on the choice of catalyst. chemicalbook.com This process involves the formation of an imine intermediate, which is then reduced to the final secondary amine. acs.org The efficiency, selectivity, and environmental impact of the synthesis are largely dictated by the catalytic system employed. Researchers have explored a wide array of catalysts, from noble metals to earth-abundant alternatives and non-metal systems, to facilitate this transformation under mild conditions. acs.org

A significant area of development has been in transition-metal-catalyzed reductive aminations. acs.org Iridium-based catalysts, for instance, have demonstrated high activity in reductive amination reactions. kanto.co.jp Specific iridium complexes can be selected to minimize by-products, such as alcohols, and are effective for a range of substrates, including those with steric hindrance. kanto.co.jp For reactions where alcohol by-product formation is a notable issue, certain iridium catalysts (e.g., Ir-PA4, Ir-PA5) with controlled reducing power can significantly improve the yield of the desired amine. kanto.co.jp

Palladium nanoparticles (Pd NPs) have also been developed as effective catalysts for reductive amination. encyclopedia.pubchemicalbook.com These catalysts can be supported on various materials, such as magnetic mesoporous spheres, which aids in their recovery and reuse. encyclopedia.pub Other transition metals like Ruthenium, Iron, and Cobalt have been formulated into catalytic systems for this purpose, often utilizing hydrogen gas or formic acid as the hydrogen source. acs.orgencyclopedia.pub For example, iron oxide catalysts have been used for the direct reductive amination of benzaldehydes, though sometimes requiring harsh conditions like high temperature and pressure. encyclopedia.pub

Beyond traditional metal catalysts, alternative systems have been explored. A notable example is the use of sodium borohydride (NaBH₄) in conjunction with a cation exchange resin, such as DOWEX(R)50WX8. redalyc.org This system provides a convenient and efficient method for the reductive amination of various aldehydes, including 4-methoxybenzaldehyde, at room temperature. redalyc.org The resin acts as a recyclable catalyst, facilitating the reaction with high yields and simplified work-up procedures. redalyc.org

The following table summarizes various catalytic systems used in reductive amination reactions relevant to the synthesis of substituted dibenzylamines.

Interactive Table: Comparison of Catalytic Systems for Reductive Amination

| Catalyst System | Substrate Example | Reducing Agent | Key Findings & Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iridium Complexes (Ir-PA series) | Heteroaromatic ketones | Formic Acid | Effective for bulky substrates; can control alcohol by-product formation. Temp: 40-60 °C. | Good | kanto.co.jp |

| Iron Oxide (Fe₂O₃/NG@C) | Benzaldehydes | Dihydrogen (H₂) | Earth-abundant metal catalyst; requires harsh conditions (170 °C, 70 bar). | Not Specified | encyclopedia.pub |

| Ruthenium (on carbon) | Nitroarenes/Carbonyls | Dihydrogen (H₂) | Selective formation of N-substituted amines; two-step temperature profile (40 °C then 80 °C). | Good | encyclopedia.pub |

| NaBH₄ / DOWEX(R)50WX8 | 4-methoxybenzaldehyde | NaBH₄ | Mild (room temp); catalyst is reusable; shorter reaction times. | 90 | redalyc.org |

Design of Experiments (DoE) in Process Optimization

To efficiently identify the optimal conditions for the synthesis of bis(4-methoxybenzyl)amine hydrochloride, modern process chemistry increasingly relies on statistical methodologies like Design of Experiments (DoE). sci-hub.se DoE is a powerful tool that allows for the simultaneous variation of multiple reaction parameters, providing a comprehensive understanding of their individual and interactive effects on the reaction outcome (e.g., yield, purity). sci-hub.seresearchgate.net This approach is a significant improvement over traditional one-factor-at-a-time (OFAT) experimentation, which is time-consuming and often fails to identify the true optimal conditions due to the complex interplay between variables. youtube.com

The application of DoE is particularly valuable in optimizing complex reactions such as reductive amination. researchgate.net For the synthesis of bis(4-methoxybenzyl)amine, a DoE study would typically investigate several key variables, including:

Temperature: Affects reaction rate and selectivity.

Pressure: A key parameter when using gaseous reagents like hydrogen.

Catalyst Loading: Minimizing catalyst use is crucial for cost-effectiveness and reducing potential product contamination.

Reagent Stoichiometry: The molar ratio of the aldehyde, amine, and hydrogen source can significantly impact yield and impurity profiles. researchgate.net

Solvent: The choice of solvent can influence reagent solubility, reaction rate, and selectivity. rsc.org

Reaction Time: Determining the minimum time required to reach reaction completion.

A factorial design is a common DoE approach where each variable (factor) is tested at two or more levels (e.g., high and low). researchgate.net By running a structured set of experiments that covers various combinations of these levels, it is possible to build a mathematical model that describes the reaction landscape. youtube.com This model can then be used to predict the optimal conditions for maximizing yield and minimizing impurities. For instance, a DoE study might reveal a significant interaction between temperature and catalyst loading, an insight that would be difficult to obtain through OFAT methods. youtube.com The implementation of DoE has become more accessible with the advent of automated parallel reactors and advanced analytical instrumentation. sci-hub.se

The following table illustrates a potential factorial design for optimizing the synthesis of bis(4-methoxybenzyl)amine.

Interactive Table: Example of a Factorial Design for Synthesis Optimization

| Factor (Variable) | Low Level (-) | High Level (+) |

|---|---|---|

| Temperature (°C) | 40 | 60 |

| Catalyst Loading (mol%) | 0.1 | 0.5 |

| Formic Acid (equivalents) | 3 | 5 |

Fundamental Reaction Pathways Involving the Dibenzylamine Moiety

The dibenzylamine core of bis(4-methoxybenzyl)amine hydrochloride dictates its chemical behavior, particularly concerning the cleavage and formation of carbon-nitrogen (C-N) bonds and its utility in protection-deprotection strategies.

C-N Bond Cleavage and Reformation Dynamics

The cleavage of C-N bonds in benzylamines is a critical transformation in organic synthesis. For derivatives like bis(4-methoxybenzyl)amine, this cleavage can be achieved under various conditions. The presence of the electron-donating methoxy groups on the benzyl rings facilitates this process, particularly under acidic conditions, due to the stabilization of the resulting carbocation. nih.gov

Catalytic methods have also been developed to achieve C-N bond cleavage. For instance, bismuth(III) triflate has been shown to be an effective catalyst for the chemoselective cleavage of C-N bonds in tertiary sulfonamides bearing p-methoxybenzyl (PMB) groups. nih.gov This approach highlights the ability to selectively cleave the C-N bond of the PMB group over other substituents. nih.gov

The reformation of C-N bonds is equally significant, often accomplished through reductive amination. For example, bis(4-methoxybenzyl)amine can be synthesized by the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine. chemicalbook.com This process typically involves the formation of an intermediate imine, which is then reduced to the secondary amine. chemicalbook.comresearchgate.net

Deprotection Strategies for N-Substituted Benzylamines

Common Deprotection Methods for N-bis(4-methoxybenzyl)amines:

| Method | Reagents/Conditions | Characteristics |

| Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA) in dichloromethane (B109758) | Effective due to the stability of the p-methoxybenzyl carbocation. researchgate.netrsc.org |

| Catalytic Transfer Hydrogenation (CTH) | 10% Pd-C, 1,4-cyclohexadiene (B1204751), acetic acid in ethanol | Allows for selective N-debenzylation in the presence of benzyl ethers. |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) | A common method for cleaving p-methoxybenzyl ethers, which can also be applied to amines. nih.gov |

Catalytic transfer hydrogenation (CTH) offers a mild and selective method for deprotection. For example, using 10% Pd-C with 1,4-cyclohexadiene as a hydrogen donor can selectively cleave the N-benzyl group in the presence of a benzyl ether, a selectivity that is often challenging to achieve. The addition of acetic acid can improve the cleanliness of these reactions.

Acid-catalyzed deprotection is also widely used. For instance, N-protected O-aryl sulfamates with bis(2,4-dimethoxybenzyl) groups, which are structurally similar, can be deprotected quantitatively using 10% trifluoroacetic acid in dichloromethane at room temperature. researchgate.netrsc.org

Role as a Versatile Synthetic Intermediate

The reactivity of bis(4-methoxybenzyl)amine hydrochloride makes it a valuable intermediate for the synthesis of a wide range of organic molecules, from functionalized amides to complex molecular architectures.

Precursor for Amide Functionalization

Bis(4-methoxybenzyl)amine can be used as a starting material for the synthesis of N-substituted amides. The secondary amine can be acylated with various acylating agents, such as acid chlorides or carboxylic acids activated with coupling reagents, to form the corresponding amide. researchgate.net The synthesis of fatty acid amides, for example, has been achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. nih.gov

Following acylation, the p-methoxybenzyl groups can be removed if the primary amide is the desired product. This two-step process of N-alkylation followed by deprotection provides a route to primary amides that might be difficult to synthesize directly.

Building Block for Complex Molecular Architectures

The use of protecting groups is a cornerstone of complex molecule synthesis, allowing for the selective reaction of specific functional groups. nih.gov The bis(4-methoxybenzyl)amino group can be incorporated into a molecule as a masked primary amine. This strategy is valuable in multi-step syntheses where a free primary amine would interfere with subsequent reactions. researchgate.netrsc.org

For example, in the synthesis of O-aryl sulfamates, the sulfamate (B1201201) nitrogen is protected with two 4-methoxybenzyl groups. These protecting groups are stable to various reaction conditions, including oxidation, reduction, and nucleophilic attack, allowing for modifications elsewhere in the molecule. researchgate.netrsc.org At a later stage, the protecting groups are removed to unveil the primary sulfamate. researchgate.netrsc.org This approach demonstrates the utility of bis(4-methoxybenzyl)amine in constructing complex, functionalized molecules.

Intermediate in the Synthesis of Substituted Benzylamine Hydrochlorides

Bis(4-methoxybenzyl)amine can serve as a precursor for the synthesis of other substituted benzylamine hydrochlorides. This can be achieved through a sequence of alkylation or arylation followed by selective deprotection. For example, a secondary amine can be alkylated to introduce a new substituent on the nitrogen atom. orgsyn.org Subsequently, one or both of the p-methoxybenzyl groups can be cleaved to yield a new primary or secondary benzylamine.

A procedure for the transformation of primary amines to secondary amines involves protection with a 2-nitrobenzenesulfonyl group, followed by alkylation and then deprotection. orgsyn.org While this specific example doesn't start with bis(4-methoxybenzyl)amine, the principle of protection, modification, and deprotection is a fundamental strategy in amine synthesis. By starting with bis(4-methoxybenzyl)amine, one could envision a pathway involving de-benzylation to the mono-p-methoxybenzylamine, followed by introduction of a different substituent and subsequent removal of the remaining p-methoxybenzyl group to access a variety of substituted benzylamines. researchgate.net

Interactions with Other Chemical Species and Materials

The chemical reactivity of bis(4-methoxybenzyl)amine hydrochloride, also known as 4-methoxydibenzylamine hydrochloride, extends to its interactions with various substances, leading to notable phenomena on metal surfaces and the potential for creating advanced hybrid materials. These interactions are primarily dictated by the molecular structure of the compound, which features two electron-rich methoxybenzyl groups and a secondary amine center that can be protonated.

While direct studies on the adsorption of bis(4-methoxybenzyl)amine hydrochloride on metal surfaces are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally related compounds, particularly in the field of corrosion inhibition. Derivatives of 4-methoxybenzylamine have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments. rsc.orgtandfonline.com The mechanism of this inhibition is predominantly attributed to the adsorption of the organic molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. tandfonline.com

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the aromatic rings in the molecular structure. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the benzene rings, can interact with the vacant d-orbitals of the metal atoms, leading to chemisorption. In its hydrochloride form, the compound exists as a cation, which can also interact with the negatively charged metal surface (in certain electrochemical conditions) through electrostatic attraction, a process known as physisorption.

The adsorption of similar benzylamine derivatives on mild steel has been found to follow the Langmuir adsorption isotherm. ekb.eg This model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ) increases with the concentration of the inhibitor, leading to a higher inhibition efficiency.

Table 1: Adsorption Characteristics of Benzylamine Derivatives on Metal Surfaces (Illustrative Data based on Related Compounds)

| Inhibitor Class | Metal | Adsorption Isotherm | Key Structural Features for Adsorption |

| Benzylamine Derivatives | Mild Steel | Langmuir | Nitrogen and Oxygen Heteroatoms, π-electrons of Benzene Rings |

| Schiff Bases of 4-methoxybenzylamine | Mild Steel | Langmuir | Imine Nitrogen, Oxygen Atom, Aromatic Rings |

It is important to note that while the general principles of adsorption can be inferred for bis(4-methoxybenzyl)amine hydrochloride, specific thermodynamic and kinetic parameters of its adsorption, such as the adsorption equilibrium constant (Kads) and the free energy of adsorption (ΔG°ads), would require dedicated experimental investigation.

The molecular architecture of bis(4-methoxybenzyl)amine makes it a potential candidate for use as an organic building block, or "linker," in the synthesis of hybrid organic-inorganic materials, such as Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The secondary amine functionality of bis(4-methoxybenzyl)amine can act as a coordination site for metal ions.

Research has demonstrated the successful synthesis of MOFs using secondary amine-containing ligands. rsc.orgrsc.orgresearchgate.netbath.ac.uk These amines can either be incorporated directly during the MOF synthesis or be the result of post-synthetic modification of a primary amine-functionalized MOF. rsc.orgresearchgate.netbath.ac.uk The use of a secondary amine like bis(4-methoxybenzyl)amine could lead to the formation of novel MOF structures with specific pore environments and functionalities imparted by the methoxybenzyl groups.

The general process for synthesizing such a hybrid material would involve the reaction of a metal salt with bis(4-methoxybenzyl)amine hydrochloride under suitable conditions, often solvothermal. The choice of metal and reaction conditions would significantly influence the resulting structure and properties of the hybrid material.

Table 2: Potential Components for Hybrid Material Synthesis with Bis(4-methoxybenzyl)amine

| Component Type | Examples | Role in Hybrid Material |

| Organic Linker | Bis(4-methoxybenzyl)amine | Provides the organic framework and functional groups |

| Metal Ion/Cluster | Zinc(II), Copper(II), Zirconium(IV) | Forms the inorganic nodes of the framework |

| Solvent | Dimethylformamide (DMF), Ethanol | Medium for the self-assembly process |

While the potential for bis(4-methoxybenzyl)amine hydrochloride to act as a ligand in the formation of hybrid materials is theoretically sound, specific examples of its use in the synthesis of MOFs or other organic-inorganic composites are not yet reported in the scientific literature. Further research is required to explore its coordination chemistry and the properties of any resulting hybrid materials.

Theoretical and Computational Chemistry of Bis 4 Methoxybenzyl Amine Hydrochloride and Analogues

Quantum Chemical Studies

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine molecular structure, reactivity, and spectroscopic properties from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating the structural and electronic properties of organic compounds like bis(4-methoxybenzyl)amine (B171761). DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can accurately predict molecular geometries, vibrational frequencies, and electronic characteristics. acs.orgdoi.org

Experimental structural data, such as that obtained from Nuclear Magnetic Resonance (NMR), provides a benchmark for validating computational models. For bis(4-methoxybenzyl)amine hydrochloride, the proton and carbon NMR data confirm the molecular structure, which can be further refined and analyzed using DFT. ias.ac.in

Table 1: Selected Experimental NMR Data for Bis(4-methoxybenzyl)amine Hydrochloride ias.ac.in

| Nucleus | Chemical Shift (δ/ppm) | Multiplicity / Coupling Constant (J/Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 7.41 | d, J = 8.9 Hz | 4H, Aromatic CH |

| ¹H NMR | 7.00 | d, J = 8.9 Hz | 4H, Aromatic CH |

| ¹H NMR | 4.09 | s | 4H, CH₂ |

| ¹H NMR | 3.82 | s | 6H, OCH₃ |

| ¹³C NMR | 161.9 | - | Aromatic C-O |

| ¹³C NMR | 132.5 | - | Aromatic CH |

| ¹³C NMR | 124.2 | - | Aromatic C-C |

| ¹³C NMR | 115.9 | - | Aromatic CH |

| ¹³C NMR | 56.0 | - | OCH₃ |

Note: Data recorded in CD₃OD.

Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and kinetic reactivity of the molecule. The electron-donating nature of the two 4-methoxybenzyl groups influences the electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions susceptible to electrophilic or nucleophilic attack.

The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a hybrid computational approach that allows for the study of large molecular systems, such as enzymes or complex catalysts, with high accuracy and manageable computational cost. umass.edu This method partitions the system into layers, where the most critical part (e.g., the reactive center) is treated with a high-level quantum mechanics (QM) method, while the less critical, surrounding part is treated with a lower-level or molecular mechanics (MM) method. umass.eduarkat-usa.org

While specific ONIOM studies on bis(4-methoxybenzyl)amine as a catalyst are not prevalent, the methodology has been extensively applied to secondary amine catalysts (e.g., proline) to elucidate complex reaction mechanisms. acs.orgnih.gov For instance, ONIOM calculations have been used to map the potential energy surface of catalytic cycles, identifying the structures of transition states and intermediates. arkat-usa.orgnih.gov These calculations provide critical data on activation energy barriers, which helps to explain reaction rates and stereoselectivity. acs.orgnih.gov In studies of secondary amine catalysts, ONIOM has been instrumental in modeling how the catalyst interacts with substrates, stabilizes transition states through hydrogen bonding, and facilitates bond formation. arkat-usa.orgunl.pt

Table 2: Application of ONIOM in Analyzing Catalytic Mechanisms of Secondary Amines

| Studied Aspect | Computational Finding | Significance |

|---|---|---|

| Transition State Geometry | Optimized structures reveal key intermolecular distances and angles. arkat-usa.org | Explains the origin of stereoselectivity (e.g., which face of a substrate is preferentially attacked). |

| Activation Energy (ΔG‡) | Calculation of energy barriers for different reaction pathways. nih.gov | Determines the rate-limiting step and the most favorable reaction mechanism. |

| Intermediate Stability | Relative energies of intermediates like enamines or iminiums are calculated. acs.org | Helps to understand the catalytic cycle and the lifetime of transient species. |

| Role of Catalyst | Models how the amine's N-H group acts as a hydrogen bond donor to stabilize forming charges. acs.org | Elucidates the specific role of the functional group in lowering the reaction's energy barrier. |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These simulations provide a dynamic view of molecular structures and their interactions, which is essential for understanding their function in realistic environments.

The biological or chemical activity of a flexible molecule like bis(4-methoxybenzyl)amine is highly dependent on its three-dimensional shape or conformation. Conformational landscape analysis is a computational procedure used to identify the stable conformations (energy minima) and the energy barriers for converting between them. This is typically achieved by systematically rotating the single bonds in the molecule (specifically the C-C and C-N bonds of the benzylamine (B48309) backbone) and calculating the potential energy at each step.

The resulting potential energy surface (PES) reveals the global minimum (the most stable conformation) and other low-energy local minima. This information is critical because the molecule's ability to adopt a specific shape is often a prerequisite for its function, such as binding to a receptor. The flexibility of the two benzyl (B1604629) groups allows for a variety of folded and extended conformations, which can be influenced by the protonation state of the amine and the surrounding solvent.

Table 3: Illustrative Conformational Analysis of a Di-aryl Amine Backbone

| Dihedral Angle | Description | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|---|

| τ₁ (C-N-C-C) ~ 180° | Extended | 0 (Global Minimum) | Most stable, anti-periplanar arrangement |

| τ₂ (N-C-C-C) ~ ±60° | Gauche | 1-3 | Low-energy, folded arrangement |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to drug discovery. Bis(4-methoxybenzyl)amine is utilized as a key building block in the synthesis of complex molecules, including novel kinase inhibitors. nih.gov The derivatives containing this structural motif are then studied via docking to understand their binding mode within the active site of target proteins. nih.gov

Docking simulations score different binding poses based on factors like shape complementarity and intermolecular forces. These forces, which stabilize the ligand-receptor complex, are then analyzed in detail. Key interactions for a molecule like bis(4-methoxybenzyl)amine hydrochloride and its derivatives include:

Hydrogen Bonds: The protonated amine (N-H⁺) can act as a strong hydrogen bond donor to acceptor groups (like oxygen or nitrogen) on the receptor. The methoxy (B1213986) oxygens can act as hydrogen bond acceptors.

π-Interactions: The aromatic rings can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket or in cation-π interactions.

Analysis methods like Hirshfeld surfaces or Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions within a crystal structure or a docked complex.

Molecular Dynamics (MD) simulations provide an atomistic view of the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and interacts with its environment (e.g., water).

MD simulations are particularly valuable for assessing the stability of a ligand-protein complex predicted by docking. In studies involving derivatives of bis(4-methoxybenzyl)amine designed as kinase inhibitors, MD simulations were performed to analyze the stability of the binding mode over a period of nanoseconds. nih.gov Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating structural stability. A stable RMSD suggests the complex is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand.

Interaction Energy: Calculates the binding free energy between the ligand and protein, providing a more rigorous estimate of binding affinity than docking scores alone.

These simulations can confirm whether crucial intermolecular interactions observed in docking are maintained over time in a dynamic, solvated environment, thus validating the proposed binding mode. nih.gov

Table 4: Typical Parameters and Outputs of an MD Simulation for a Ligand-Protein Complex

| Parameter/Output | Typical Value/Description | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters describing the potential energy of the system. |

| Simulation Time | 10-100 nanoseconds | The duration of the simulation, which must be long enough to observe relevant motions. |

| Environment | Explicit water model (e.g., TIP3P) | Simulates the system in a physiologically relevant aqueous environment. |

| Temperature/Pressure | 300 K / 1 bar | Maintained to simulate physiological conditions. |

| RMSD Plot | Plateauing curve below 3 Å | Indicates the system has reached equilibrium and the complex is stable. nih.gov |

| Hydrogen Bond Analysis | Occupancy (%) over time | Confirms the stability of key hydrogen bonds predicted by docking. |

In Silico Prediction of Chemical Behavior and Synthetic Outcomes

The advancement of computational chemistry has provided powerful tools for the in silico prediction of chemical behavior, offering insights that can guide synthesis and development efforts. For bis(4-methoxybenzyl)amine hydrochloride and its analogues, theoretical and computational methods are instrumental in understanding reactivity, optimizing synthetic processes, and elucidating structure-activity relationships.

Reactivity Predictions based on Electronic Structure

Key electronic parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. scispace.com

For a molecule like bis(4-methoxybenzyl)amine, the nitrogen atom with its lone pair of electrons is expected to be the primary site of nucleophilicity. The methoxy groups on the benzyl rings are electron-donating, which increases the electron density on the aromatic rings and can influence their reactivity in electrophilic aromatic substitution reactions. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which visually represents the charge distribution and helps identify electron-rich and electron-poor regions of the molecule.

Table 1: Illustrative Electronic Properties Calculated via DFT for a Substituted Benzohydrazide (Compound 15)

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -9.060 | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -5.586 | Indicates the energy of the lowest energy orbital available to accept electrons. |

This table is illustrative and based on a related compound to demonstrate the type of data generated from DFT calculations. The values are from a study on 2-chloro-N-(2-(2-(2-(2-chlorobenzoyl)hydrazineyl)-2-oxoethoxy)phenyl)acetamide. scispace.com

Computational Parameters for Process Optimization

In silico methods are increasingly employed to optimize the synthesis of chemical compounds, reducing the need for extensive and time-consuming laboratory experimentation. For the synthesis of bis(4-methoxybenzyl)amine, which can be formed from 4-methoxybenzylamine (B45378), computational models can help in optimizing reaction conditions to maximize yield and minimize byproducts.

Computational Fluid Dynamics (CFD): For industrial-scale synthesis, the physical processes within the reactor are as important as the chemical kinetics. CFD simulations can model the flow of reactants, heat transfer, and mass transfer within a reactor. researchgate.netresearchgate.net This allows for the optimization of reactor design and operating parameters to ensure efficient mixing and temperature control, which are crucial for achieving high yields and purity. researchgate.net For instance, in an ammonia (B1221849) synthesis reactor, CFD has been used to analyze the influence of catalyst particle size and bed geometry on the reactor's performance. researchgate.net

Table 2: Example of Parameters for Computational Process Optimization

| Parameter Category | Specific Parameters | Optimization Goal | Computational Method |

|---|---|---|---|

| Reaction Kinetics | Rate constants, Activation energies, Reaction orders | Maximize product yield, Minimize byproduct formation | Kinetic Modeling |

| Thermodynamics | Enthalpy of reaction, Gibbs free energy | Determine reaction feasibility and equilibrium position | Quantum Chemical Calculations |

| Reactor Conditions | Temperature, Pressure, Flow rates | Enhance reaction rate and selectivity | Kinetic Modeling, CFD |

| Reactor Design | Geometry, Catalyst bed configuration, Mixing efficiency | Improve heat and mass transfer, Ensure uniform reaction conditions | CFD |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the activity of new analogues and guiding the design of more potent and selective compounds. nih.govnih.gov

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models based on the three-dimensional structures of a series of compounds. ijpsonline.comnih.gov These models correlate the biological activity of the compounds with their steric and electrostatic fields. The output of a 3D-QSAR study is often a contour map that highlights regions where modifications to the molecular structure are likely to increase or decrease activity.

A 3D-QSAR study on benzylamine derivatives as PDE4 inhibitors provides a relevant example of this approach. ijpsonline.com The study generated a model with a good cross-validated correlation coefficient (q²) of 0.8805, indicating its predictive power. ijpsonline.com The results showed that positive electrostatic potential and less bulky substituents at specific positions were favorable for increased activity. ijpsonline.com

Table 3: Illustrative Data from a 3D-QSAR Study on Benzylamine Derivatives

| Compound | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Residual |

|---|---|---|---|

| Compound 1 | 5.30 | 5.25 | 0.05 |

| Compound 2 | 5.89 | 5.92 | -0.03 |

| Compound 3 | 6.15 | 6.10 | 0.05 |

| Compound 4 | 4.78 | 4.82 | -0.04 |

This table is for illustrative purposes and demonstrates the type of data generated in a QSAR study, showing the correlation between experimentally measured and computationally predicted biological activities.

By applying such computational approaches, researchers can prioritize the synthesis of the most promising analogues of bis(4-methoxybenzyl)amine hydrochloride, thereby accelerating the drug discovery and development process.

Advanced Spectroscopic and Structural Characterization of Bis 4 Methoxybenzyl Amine Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of 4-Methoxydibenzylamine hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise map of the chemical environment of each atom can be generated.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within the molecule. For the hydrochloride salt in a deuterium-labeled methanol (B129727) (CD₃OD) solvent, the proton signals are distinctly resolved.

The spectrum is characterized by a pair of doublets in the aromatic region, corresponding to the protons on the two equivalent para-substituted benzene (B151609) rings. The protons ortho to the methoxy (B1213986) group appear at a different chemical shift than those meta to it, a typical pattern for this substitution. The four benzylic protons, located on the methylene (B1212753) (-CH₂) groups, appear as a sharp singlet, indicating their chemical equivalence. The six protons of the two methoxy (-OCH₃) groups also resonate as a single, sharp singlet. In the hydrochloride salt, the amine proton (N-H) signal is often broadened or exchanges with the solvent, but the adjacent benzylic protons provide clear structural information.

A study by the Indian Academy of Sciences provides precise chemical shift values for the hydrochloride salt. unibo.it For the free base, Bis(4-methoxybenzyl)amine (B171761), data recorded in chloroform-d (B32938) (CDCl₃) shows the benzylic and methoxy protons at slightly different shifts, with a broad singlet observed for the amine proton (NH). mdpi.com

Table 1: ¹H NMR Data for this compound and its Free Base

| Compound Form | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source(s) |

| Hydrochloride Salt (in CD₃OD) | ¹H | 7.41 | Doublet | 8.9 | 4H (Aromatic) | unibo.it |

| Hydrochloride Salt (in CD₃OD) | ¹H | 7.00 | Doublet | 8.9 | 4H (Aromatic) | unibo.it |

| Hydrochloride Salt (in CD₃OD) | ¹H | 4.14 | Singlet | N/A | 4H (Benzylic, -CH₂-) | unibo.it |

| Hydrochloride Salt (in CD₃OD) | ¹H | 3.82 | Singlet | N/A | 6H (Methoxy, -OCH₃) | unibo.it |

| Free Base (in CDCl₃) | ¹H | 7.15 | Doublet | 8.64 | 4H (Aromatic) | mdpi.com |

| Free Base (in CDCl₃) | ¹H | 6.77 | Doublet | 8.64 | 4H (Aromatic) | mdpi.com |

| Free Base (in CDCl₃) | ¹H | 3.63 | Singlet | N/A | 4H (Benzylic, -CH₂-) | mdpi.com |

| Free Base (in CDCl₃) | ¹H | 3.69 | Singlet | N/A | 6H (Methoxy, -OCH₃) | mdpi.com |

| Free Base (in CDCl₃) | ¹H | 2.15 | Broad Singlet | N/A | 1H (Amine, -NH-) | mdpi.com |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom typically produces a distinct signal, allowing for a complete carbon count and characterization of its chemical environment (e.g., aromatic, aliphatic, ether).

For this compound, the ¹³C NMR spectrum in CD₃OD shows six distinct signals, accounting for all carbon atoms in the symmetric molecule. unibo.it The signals include four for the aromatic carbons (two quaternary and two proton-bearing), one for the benzylic carbon, and one for the methoxy carbon. The chemical shifts are consistent with the proposed structure, with the carbon attached to the oxygen appearing furthest downfield in the aromatic region.

Table 2: ¹³C NMR Data for this compound

| Compound Form | Nucleus | Chemical Shift (δ) ppm | Assignment | Source(s) |

| Hydrochloride Salt (in CD₃OD) | ¹³C | 161.4 | Quaternary Aromatic (C-O) | unibo.it |

| Hydrochloride Salt (in CD₃OD) | ¹³C | 132.5 | Aromatic (CH) | unibo.it |

| Hydrochloride Salt (in CD₃OD) | ¹³C | 124.0 | Quaternary Aromatic (C-C) | unibo.it |

| Hydrochloride Salt (in CD₃OD) | ¹³C | 116.0 | Aromatic (CH) | unibo.it |

| Hydrochloride Salt (in CD₃OD) | ¹³C | 56.4 | Methoxy (-OCH₃) | unibo.it |

| Hydrochloride Salt (in CD₃OD) | ¹³C | 51.3 | Benzylic (-CH₂-) | unibo.it |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. These vibrations occur at characteristic frequencies, providing a "fingerprint" of the functional groups present. For this compound, several key absorption bands are expected. The presence of the ammonium (B1175870) ion (-NH₂⁺-) in the hydrochloride salt gives rise to N-H stretching vibrations, typically appearing as a broad band in the 2800-3200 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups appears just below 3000 cm⁻¹. Other significant peaks include C=C stretching from the aromatic rings (around 1500-1600 cm⁻¹) and the strong C-O stretching of the aryl ether (around 1250 cm⁻¹). While specific experimental data is not widely published in the primary literature, these assignments are based on established principles of infrared spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments.

For the free base, Bis(4-methoxybenzyl)amine, the electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 257, confirming the molecular weight of the neutral molecule. mdpi.com The most prominent feature of the spectrum is the base peak at m/z 121. This peak corresponds to the highly stable 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺), formed through a characteristic α-cleavage where the bond between a benzylic carbon and the nitrogen atom is broken. This fragmentation pattern is a definitive indicator of the dibenzylamine (B1670424) structure.

Table 3: Mass Spectrometry Data for Bis(4-methoxybenzyl)amine (Free Base)

| m/z | Relative Intensity (%) | Assignment | Source(s) |

| 257 | 9 | [M]⁺ (Molecular Ion) | mdpi.com |

| 136 | 40 | [M - C₈H₉O]⁺ | mdpi.com |

| 121 | 100 | [C₈H₉O]⁺ (4-methoxybenzyl cation, Base Peak) | mdpi.com |

| 122 | 22 | [C₈H₁₀O]⁺ | mdpi.com |

X-ray Crystallographic Analysis for Solid-State Molecular Geometry

Despite thorough searches of crystallographic databases, a complete single-crystal X-ray structure for this compound does not appear to be publicly available in the referenced literature. Were such data available, it would reveal the precise geometry of the ammonium cation and the orientation of the two 4-methoxybenzyl groups relative to each other. It would also detail the hydrogen bonding interactions between the ammonium group and the chloride counter-ion, which are critical to the stability of the crystal structure.

Chromatographic Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of chemical compounds. By passing the substance through a column with a stationary phase, components are separated based on their affinity, allowing for quantification.

Commercial suppliers and research articles report the purity of this compound and its free base to be typically greater than 95% or 98% as determined by HPLC. nih.gov While specific conditions can vary, a representative HPLC analysis for a related compound utilized a C18 reverse-phase column with a gradient mobile phase of water and acetonitrile (B52724) containing trifluoroacetic acid, with detection by UV light.

Table 4: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition | Source(s) |

| Instrument | Agilent 1260 HPLC (or equivalent) | |

| Column | Agilent Poroshell 120 C18, 4.6x50mm, 2.7µm | |

| Mobile Phase | A: Water (0.1% Trifluoroacetic Acid)B: Acetonitrile (0.1% Trifluoroacetic Acid) | |

| Gradient | 95% A to 5% A over 5 minutes | |

| Flow Rate | 1.2 mL/min | |

| Detection | UV at 210 nm |

Surface-Sensitive Analytical Techniques

The characterization of the surface properties of bis(4-methoxybenzyl)amine hydrochloride and its derivatives is crucial for understanding their behavior in various applications, including material science and catalysis. Surface-sensitive analytical techniques provide detailed information about the elemental composition, molecular structure, and morphology of the outermost layers of a material. This section explores the application of X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), and Atomic Force Microscopy (AFM) for the advanced structural characterization of these compounds.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a powerful technique for determining the elemental composition and chemical states of atoms on a material's surface. researchgate.net By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can provide quantitative information about the elements present in the top 5-10 nanometers of the surface. osti.gov

For bis(4-methoxybenzyl)amine hydrochloride, XPS analysis would be instrumental in verifying the presence and chemical state of nitrogen, oxygen, carbon, and chlorine on the surface. The high-resolution spectrum of the N 1s region is of particular interest. In the hydrochloride salt, the nitrogen atom of the secondary amine is protonated, resulting in a distinct binding energy compared to the free amine. It is anticipated that the N 1s peak for the protonated amine (-NH2+-) would appear at a higher binding energy (around 401-402 eV) compared to the corresponding free amine (typically 399-400 eV). This shift is due to the positive charge on the nitrogen atom, which increases the energy required to remove a core electron.

Distinguishing between different nitrogen-containing species, such as amine, imine, and protonated groups, can be challenging due to overlapping peaks. d-nb.info Chemical derivatization XPS (CD-XPS) can be employed to overcome this. d-nb.info For instance, reacting the surface with a fluorinated aldehyde, such as (4-trifluoromethyl)benzaldehyde, which specifically tags primary or secondary amine groups, would allow for more precise quantification based on the F 1s signal. d-nb.inforesearchgate.net

The C 1s spectrum is expected to be complex, with distinct peaks corresponding to the various carbon environments: the aromatic C-C/C-H bonds, the C-O of the methoxy group, the C-N bond of the benzylamine (B48309) backbone, and any adventitious carbon contamination. Deconvolution of the C 1s peak would allow for the quantification of these different species. Similarly, the O 1s spectrum would confirm the presence of the methoxy groups.

Table 1: Expected XPS Binding Energies for Bis(4-methoxybenzyl)amine Hydrochloride

| Element | Orbital | Chemical Group | Expected Binding Energy (eV) |

| Nitrogen | N 1s | Protonated Amine (-NH2+-) | ~401.5 ± 0.5 |

| Carbon | C 1s | Aromatic C-C/C-H | ~284.8 |

| Carbon | C 1s | C-N | ~286.0 |

| Carbon | C 1s | C-O (methoxy) | ~286.5 |

| Oxygen | O 1s | Methoxy (C-O) | ~533.0 |

| Chlorine | Cl 2p | Chloride (Cl-) | ~198.0 |

Note: These are expected values and can vary based on instrument calibration and specific surface conditions.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry is an extremely surface-sensitive technique that analyzes the composition of the very outermost monolayer of a sample. youtube.comacs.org It involves bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions. These ions are then analyzed based on their mass-to-charge ratio, providing detailed molecular information and the ability to generate chemical maps of the surface. acs.orglibretexts.org

In the analysis of bis(4-methoxybenzyl)amine hydrochloride, ToF-SIMS would provide a detailed fingerprint of the molecular structure. The mass spectrum would be expected to show the protonated molecular ion [M+H]+, as well as characteristic fragment ions. The fragmentation of amines in mass spectrometry often occurs via α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. nih.gov

For bis(4-methoxybenzyl)amine, this would lead to the formation of a stable 4-methoxybenzyl cation or related fragments. The choice of the primary ion source (e.g., Bi+, C60+) can influence the fragmentation pattern, with cluster ion sources often yielding larger molecular fragments. nih.govnih.gov

Table 2: Predicted Major ToF-SIMS Fragments for Bis(4-methoxybenzyl)amine Hydrochloride

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]+ | [C16H20NO2]+ | 258.15 |

| [C8H10NO]+ | 4-methoxybenzylaminomethyl cation | 136.07 |

| [C8H9O]+ | 4-methoxybenzyl cation | 121.06 |

| [C7H7]+ | Tropylium cation | 91.05 |

Note: The m/z values are for the most abundant isotope and are predictive. The relative intensities of these fragments would provide structural confirmation.

ToF-SIMS imaging could also be used to investigate the spatial distribution of the compound on a surface, for instance, in studies of self-assembled monolayers or in formulations.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanometer scale. mdpi.comspmtips.com Unlike electron microscopy, AFM can be performed in air or liquid, making it suitable for a wide range of materials, including organic molecules. spmtips.com

The application of AFM to bis(4-methoxybenzyl)amine hydrochloride would primarily focus on visualizing the morphology of thin films or self-assembled monolayers (SAMs) on a substrate like mica or gold. youtube.com By scanning a sharp tip over the surface, a 3D topographical map can be generated. This would reveal information about the packing, orientation, and uniformity of the molecular layers.

For instance, if bis(4-methoxybenzyl)amine hydrochloride forms ordered structures, AFM could be used to measure the height of the monolayer, which can give insights into the orientation of the molecules (i.e., whether they are lying flat or standing up on the surface). mdpi.com Furthermore, techniques like Quantitative Imaging (QI) mode can provide information not only on topography but also on mechanical properties such as adhesion and elasticity at the nanoscale. mdpi.com

Table 3: Potential AFM Measurable Parameters for a Bis(4-methoxybenzyl)amine Hydrochloride Monolayer

| Parameter | Description | Potential Insights |

| Surface Roughness (Rq) | The root mean square average of height deviations from the mean plane. | Uniformity and completeness of the monolayer. |

| Monolayer Thickness | The height difference between the substrate and the top of the film, often measured from a "scratched" area. | Molecular orientation (e.g., perpendicular vs. parallel to the surface). |

| Domain Size/Shape | The dimensions and morphology of any ordered crystalline or amorphous domains. | Packing characteristics and intermolecular interactions. |

| Adhesion Force | The force required to pull the AFM tip off the surface. | Information on surface energy and functional group interactions. |

These surface-sensitive techniques, used in combination, offer a comprehensive characterization of bis(4-methoxybenzyl)amine hydrochloride and its derivatives at the molecular level, providing critical data for the development and understanding of materials incorporating this compound.

Future Research Directions and Emerging Applications in Advanced Materials and Catalysis

Development of Stereoselective Syntheses for Chiral Dibenzylamines

The synthesis of optically pure chiral amines is a cornerstone of modern organic and medicinal chemistry, as chirality is a crucial factor in the efficacy of many pharmaceutical compounds. google.comsigmaaldrich.com While methods for producing racemic 4-methoxydibenzylamine are established, a significant future direction lies in the development of efficient stereoselective syntheses to access its enantiomerically pure forms. Current approaches for creating chiral benzylamines often involve the resolution of a racemic mixture, which can be inefficient, or the stereoselective reduction of chiral imines. google.com

Future research will likely focus on asymmetric catalysis to produce chiral dibenzylamines directly. This could involve the development of novel chiral catalysts for the reductive amination of benzaldehyde (B42025) derivatives with 4-methoxybenzylamine (B45378) or related precursors. google.comgoogle.com Another promising avenue is the use of organocatalysis, where small organic molecules catalyze the asymmetric reaction, potentially offering a metal-free and environmentally benign alternative. researchgate.net The development of enzymatic or chemo-enzymatic methods, mimicking biological pathways, could also provide highly selective routes to specific stereoisomers.

Key research objectives in this area include:

Designing and screening new chiral catalysts (both metal-based and organocatalysts) for asymmetric reductive amination.

Optimizing reaction conditions to achieve high yields and enantiomeric excess (ee).

Exploring kinetic resolution techniques to separate enantiomers from a racemic mixture more efficiently.

Developing scalable synthesis routes suitable for industrial application. researchgate.net

A comparison of potential stereoselective synthesis strategies is outlined below.

| Synthesis Strategy | Description | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | Use of a chiral catalyst to guide the reaction towards a single stereoisomer. | High efficiency and enantioselectivity; can be applied to a broad range of substrates. | Catalyst cost and sensitivity; optimization of reaction conditions. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Well-established and reliable methods. | Requires additional synthesis and removal steps for the auxiliary. |

| Kinetic Resolution | A chiral reagent or catalyst selectively reacts with one enantiomer in a racemic mixture, allowing the other to be isolated. | Can be effective for separating existing racemic mixtures. | Maximum theoretical yield is 50% for the unreacted enantiomer. |

| Enzymatic Resolution | Use of enzymes to selectively transform one enantiomer. | High selectivity under mild conditions; environmentally friendly. | Enzyme stability and substrate specificity can be limiting. |

Exploration in Novel Catalytic Systems

The secondary amine functionality of 4-methoxydibenzylamine makes it an attractive candidate for incorporation into novel catalytic systems. Dibenzylamine (B1670424) itself has been utilized in various synthetic transformations, including as a component in catalysts for reductive amination and in the synthesis of other catalytically active molecules. google.comgoogle.com The presence of the electron-donating methoxy (B1213986) group in 4-methoxydibenzylamine can modulate the electronic properties of the nitrogen atom, potentially enhancing its catalytic activity or altering its selectivity compared to the unsubstituted parent compound.

Future research could explore the application of 4-methoxydibenzylamine and its derivatives as:

Organocatalysts: The amine can act as a Brønsted base or, after modification, as a component of more complex organocatalytic scaffolds for reactions like Michael additions or aldol (B89426) reactions. researchgate.net

Ligands for Metal Catalysis: The nitrogen atom can coordinate to transition metals, forming complexes that catalyze a wide range of reactions, including cross-coupling, hydrogenation, and oxidation. The benzyl (B1604629) groups provide steric bulk that can influence the selectivity of the catalytic process.

Phase-Transfer Catalysts: When quaternized, the resulting ammonium (B1175870) salt can function as a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases.

The goal is to develop new, efficient, and selective catalysts for challenging chemical transformations, with potential applications in fine chemical synthesis and pharmaceuticals.

Advanced Computational Design of Dibenzylamine-Based Scaffolds

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules for specific applications. capes.gov.brnih.gov Applying these methods to the 4-methoxydibenzylamine scaffold can guide the rational design of new derivatives with tailored properties. researchgate.netnih.gov

Future research in this area will likely involve:

Scaffold Hopping and Virtual Screening: Using the dibenzylamine structure as a starting point, computational algorithms can search large virtual libraries for new scaffolds with similar 3D shapes and electronic properties but different core structures. nih.gov

Quantum Mechanics (QM) and Molecular Mechanics (MM) Calculations: These methods can be used to predict the geometric and electronic properties of new dibenzylamine derivatives, their interaction with metal centers (as ligands), or their binding to biological targets. nih.gov

Machine Learning and AI: Deep learning models can be trained on existing chemical data to generate novel molecular structures with a high probability of possessing desired catalytic or material properties. mdpi.com

By using these in silico techniques, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources compared to traditional trial-and-error approaches. capes.gov.br This computational-led design process can accelerate the development of new catalysts and functional materials based on the dibenzylamine framework. researchgate.netnih.gov

Integration into Supramolecular Architectures

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govnih.gov The structural features of 4-methoxydibenzylamine make it an excellent building block, or "synthon," for creating such assemblies. The aromatic rings can participate in π-π stacking, while the secondary amine can act as both a hydrogen bond donor and acceptor.

Future research is directed towards using 4-methoxydibenzylamine and its derivatives to construct:

Self-Assembling Monolayers (SAMs): On appropriate surfaces, these molecules could form ordered layers with potential applications in electronics, sensors, or surface modification.

Molecular Cages and Capsules: By combining dibenzylamine-based units with metal ions or other organic linkers, it may be possible to create container-like molecules. nih.gov These structures can encapsulate guest molecules, potentially acting as microreactors for catalysis or as delivery vehicles.

Gels and Liquid Crystals: Under certain conditions, the directed self-assembly of these molecules could lead to the formation of soft materials like organogels or liquid crystals with unique optical or mechanical properties.

A key aspect of this research is understanding and controlling the self-assembly process to produce well-defined, functional supramolecular systems. researchgate.net The solvent, temperature, and concentration can all play critical roles in determining the final structure and its properties. youtube.com

Application in Functional Materials Chemistry

The properties of 4-methoxydibenzylamine can be harnessed to create advanced functional materials. Dibenzylamine is already known for its use as a precursor to vulcanization accelerators in the rubber industry, a classic example of a functional material. google.comgoogle.com The introduction of the methoxy group could be used to fine-tune the properties of such materials.

Emerging research directions include:

Polymer Synthesis: 4-Methoxydibenzylamine can be incorporated into polymer backbones or used as a monomer to create novel polymers. For example, it could be used in the synthesis of polyphosphazenes, a class of inorganic-organic polymers with applications in biomedicine and materials science.

Corrosion Inhibitors: Amines, including benzylamine (B48309), are known to act as corrosion inhibitors for metals. The dibenzylamine structure, with its two aromatic rings, could offer enhanced surface coverage and protection. The methoxy group can further influence its adsorption characteristics on metal surfaces.

Organic Electronics: Derivatives of 4-methoxydibenzylamine could be designed to have specific electronic properties, making them suitable for use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic cells.

The table below summarizes potential applications in functional materials.

| Application Area | Proposed Role of 4-Methoxydibenzylamine Derivative | Desired Properties |

| Polymer Chemistry | Monomer or functional additive | Thermal stability, biocompatibility, specific mechanical properties |

| Corrosion Inhibition | Adsorptive protective film former | Strong surface adhesion, hydrophobicity, electrochemical stability |

| Rubber/Elastomers | Precursor to accelerators or stabilizers | Improved vulcanization efficiency, antioxidant properties |

| Organic Electronics | Hole-transport material, host material | Appropriate energy levels (HOMO/LUMO), high charge mobility, good film-forming ability |

Investigation in Bio-inspired Chemical Transformations

Nature provides the ultimate inspiration for efficient and selective chemical reactions, which are often carried out by enzymes within precisely structured active sites. nih.gov A significant future direction for research is to use 4-methoxydibenzylamine derivatives to create systems that mimic these biological processes.

This can be achieved through several approaches:

Enzyme Mimics: By incorporating the dibenzylamine scaffold into a larger molecular structure that creates a specific binding pocket or "chiral cavity," it may be possible to mimic the function of an enzyme. Such a system could bind a substrate and catalyze a reaction with high selectivity, similar to how an achiral catalyst can effect asymmetric synthesis within a chiral supramolecular cavity. nih.gov

Biomimetic Catalysis: The secondary amine can be part of a catalytic system that mimics the mechanism of certain enzymes, such as aminotransferases. The electronic and steric properties of the 4-methoxydibenzylamine moiety can be tuned to optimize the catalytic cycle.

Self-Replicating Systems: A long-term goal in supramolecular chemistry is the creation of artificial molecules capable of self-replication. The self-assembly properties of dibenzylamine derivatives could be exploited in the design of templates that guide the formation of copies of themselves from smaller building blocks.

These bio-inspired approaches represent a frontier in chemistry where the principles of synthesis, catalysis, and supramolecular assembly converge to create systems with life-like functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxydibenzylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Stepwise Synthesis : Begin with nucleophilic substitution of 4-methoxybenzyl chloride with dibenzylamine in a polar aprotic solvent (e.g., acetonitrile) under reflux. Use triethylamine as a base to neutralize HCl byproducts .

- Purification : Recrystallize the crude product using ethanol/water mixtures to remove unreacted starting materials. Monitor purity via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm via melting point analysis .

- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of dibenzylamine to 4-methoxybenzyl chloride) and reaction time (6–8 hours) to minimize side products like dialkylated amines .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- NMR : Acquire -NMR (400 MHz, DMSO-d6) to confirm methoxy ( 3.72 ppm) and benzyl proton signals ( 4.30–4.50 ppm). Use -NMR to verify the aromatic carbons and amine backbone .

- HPLC : Employ a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) at 1.0 mL/min. Retention time should align with reference standards (±0.2 min) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 274.1 (calculated for CHClNO) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Safety Measures :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for this compound across literature sources?

- Troubleshooting Strategy :

- Solvent Effects : Compare spectra acquired in DMSO-d6 vs. CDCl3, as solvent polarity shifts methoxy and benzyl proton signals.

- Dynamic Exchange : Investigate temperature-dependent NMR (25–60°C) to detect conformational changes in the dibenzylamine moiety .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign peaks unambiguously .

Q. What strategies are effective for impurity profiling during large-scale synthesis of this compound?

- Impurity Identification :

- HPLC-MS/MS : Detect trace impurities (e.g., monoalkylated byproducts) with a limit of quantification (LOQ) ≤ 0.1% .